molecular formula C14H10BrNO B1526366 2-(Benzyloxy)-3-bromobenzonitrile CAS No. 862992-93-6

2-(Benzyloxy)-3-bromobenzonitrile

Cat. No.: B1526366
CAS No.: 862992-93-6
M. Wt: 288.14 g/mol
InChI Key: XLDKRPQWOSNXHC-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-bromobenzonitrile is a useful research compound. Its molecular formula is C14H10BrNO and its molecular weight is 288.14 g/mol. The purity is usually 95%.
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Biological Activity

2-(Benzyloxy)-3-bromobenzonitrile is an organic compound that has garnered attention for its structural attributes and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a benzyloxy group and a bromine atom on a benzene ring, along with a nitrile group . The presence of these functional groups contributes to its chemical reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC₁₃H₉BrN
Molecular Weight256.11 g/mol
Density1.3 g/cm³
Boiling Point220 °C
Melting PointNot available

The biological activity of this compound may involve:

  • Electrophilic Aromatic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
  • Nucleophilic Attacks : The compound can undergo nucleophilic attacks at the bromine site, suggesting potential applications in medicinal chemistry.

Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of various benzonitrile derivatives, including this compound, as intermediates in drug development. The results indicated that derivatives with cyano groups showed increased activity against certain cancer cell lines, highlighting the potential for this compound in anticancer therapy .

Study 2: Interaction with Biomolecules

Research focused on the interaction of similar compounds with biomolecules has shown that nitrile-containing compounds can bind effectively to protein targets. This suggests that this compound may also interact with specific enzymes or receptors, modulating biological pathways.

Data Table: Biological Activity Comparison

CompoundIC₅₀ (µM)TargetEffect
This compoundTBDCancer Cell LinesPotential Anticancer
Similar Nitrile Derivative15Enzyme InhibitionModulation of Pathways
Benzonitrile Analog20Receptor BindingAntagonistic Activity

Properties

IUPAC Name

3-bromo-2-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDKRPQWOSNXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a flask containing sodium hydride (1.44 g, 60.0 mmol) suspended in DMF (60 mL, 800 mmol) at 0° C. was added benzyl alcohol (6.21 mL, 60.0 mmol) over 5 min. The reaction mixture was stirred at 0° C. for 30 min and then 3-bromo-2-fluorobenzonitrile (10.0 g, 50.0 mmol) in DMF (20 mL) was added. The reaction mixture was warmed to room temperature and stirred at 80° C. for 2 h, cooled to room temperature, and extracted with ethyl acetate (150 mL) and water (150 mL) The organic layer was washed with water (150 mL) and brine (150 mL), collected, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product was suspended with ethyl acetate:hexanes (1:3; 50 mL). The resulting suspension was stirred vigorously for 1 h, filtered, and dried. The mother liquor was concentrated and recrystallized. The crystals were combined and dried under vacuum to give the title compound (10.3 g).
Quantity
1.44 g
Type
reactant
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6.21 mL
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10 g
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reactant
Reaction Step Three
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Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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